An In-depth Technical Guide to 1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 127107-23-7)
An In-depth Technical Guide to 1-methyl-1H-pyrazol-4-amine hydrochloride (CAS 127107-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic amine belonging to the pyrazole family. The pyrazole ring is a key structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core properties of 1-methyl-1H-pyrazol-4-amine hydrochloride, including its physicochemical characteristics, synthesis, and safety information. While specific biological data for this particular compound is limited in publicly available literature, this guide will also touch upon the well-documented roles of related pyrazole derivatives in modulating key signaling pathways relevant to drug discovery, particularly in the field of oncology.
Physicochemical Properties
The hydrochloride salt of 1-methyl-1H-pyrazol-4-amine enhances its stability and solubility in aqueous solutions compared to its free base form, a desirable characteristic for many research and pharmaceutical applications.[3]
| Property | Value | Source(s) |
| CAS Number | 127107-23-7 | |
| Molecular Formula | C₄H₈ClN₃ | [4] |
| Molecular Weight | 133.58 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | Not explicitly available for the hydrochloride salt. The free base (1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6) has a reported melting point of 47-50°C.[5] | |
| Boiling Point | The free base has a reported boiling point of 45-80°C at 760 mmHg.[5] Data for the hydrochloride salt is not available. | |
| Solubility | Generally soluble in organic solvents. The hydrochloride form is expected to have enhanced water solubility. | [6] |
Spectroscopic Data
3.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the amine protons, and the protons on the pyrazole ring. The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment and connectivity of the protons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the methyl and aromatic ring protons, C=C and C=N stretching of the pyrazole ring, and N-H bending vibrations.
3.3. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of pyrazoles can be complex, often involving the loss of nitrogen and rearrangements of the ring structure.[2][7]
Synthesis
The synthesis of 1-methyl-1H-pyrazol-4-amine typically involves the reduction of a corresponding nitro-pyrazole precursor. A general experimental protocol for the synthesis of the free base is outlined below. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
4.1. Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-4-amine [8]
This protocol describes the hydrogenation of 1-methyl-4-nitro-1H-pyrazole to yield 1-methyl-1H-pyrazol-4-amine.
Materials:
-
1-methyl-4-nitro-1H-pyrazole
-
Methanol
-
Hydrogen gas
-
H-Cube reactor (or similar hydrogenation apparatus)
Procedure:
-
Dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).
-
Introduce the solution into an H-Cube reactor.
-
Perform hydrogenation at a hydrogen pressure of 60 bar and a temperature of 70°C.
-
Monitor the reaction for completion.
-
Upon completion, the resulting product is 1-methyl-1H-pyrazol-4-amine (expected yield: 1.23 g, 99%).
4.2. Synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride
Procedure:
-
Dissolve the synthesized 1-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol).
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Caption: Synthesis of 1-methyl-1H-pyrazol-4-amine hydrochloride.
Potential Applications in Drug Discovery
While specific studies on 1-methyl-1H-pyrazol-4-amine hydrochloride are not prevalent, the broader pyrazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[9] Several signaling pathways are implicated in cancer progression, and pyrazole-containing molecules have shown inhibitory activity against key kinases in these pathways.
5.1. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in various cancers and inflammatory diseases.[10][11] Aberrant JAK/STAT signaling can lead to uncontrolled cell proliferation and survival.[12][13] Several 4-amino-pyrazole derivatives have been investigated as potent JAK inhibitors.[12]
Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.
5.2. Other Kinase Signaling Pathways
The pyrazole motif is also found in inhibitors of other important kinase families, including:
-
Spleen Tyrosine Kinase (Syk): Involved in B-cell receptor signaling, making it a target for hematological malignancies.
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, with inhibitors being explored for various cancers.[14][15]
The general mechanism of action for these pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Safety and Handling
1-methyl-1H-pyrazol-4-amine hydrochloride is classified as an irritant.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Hazard Statements:
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May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
1-methyl-1H-pyrazol-4-amine hydrochloride is a valuable building block for chemical synthesis and drug discovery. While its specific biological activities require further investigation, the prevalence of the pyrazole core in a multitude of potent kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties to aid researchers in its application. Further experimental work is necessary to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 127107-23-7 CAS MSDS (1-methyl-1H-pyrazol-4-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The JAK-STAT pathway promotes persistent viral infection by activating apoptosis in insect vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
